Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor with in vivo antitumor activity. [] It demonstrated significant dose-related activity in HCT116 colon and A549 lung tumor models. []
Relevance: While structurally distinct from 4-{[amino]methyl}-N-pyridin-3-ylbenzamide, NVP-LAQ824 exemplifies a class of compounds containing aromatic rings linked by an amine-containing spacer, highlighting a potential area of structural similarity for investigation. Further research could explore whether modifications to the 4-{[amino]methyl}-N-pyridin-3-ylbenzamide scaffold could yield HDAC inhibitory activity.
Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist. [] It served as a clinical development candidate, prompting further structure-activity relationship studies. []
Relevance: The core structure of BMS-193884, featuring a biphenyl motif with sulfonamide and substituted heterocyclic groups, shares similarities with 4-{[amino]methyl}-N-pyridin-3-ylbenzamide. Investigating whether these structural resemblances translate to shared biological activities, particularly regarding endothelin receptor interactions, could be of interest.
Compound Description: BMS-207940 is a highly potent and orally active ET(A)-selective endothelin receptor antagonist. [] It exhibits a 150-fold increase in potency and greater selectivity compared to BMS-193884. []
Relevance: BMS-207940 represents a structurally optimized analog of BMS-193884, with modifications to the biphenyl substituents. Comparing its structure to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide may offer insights into the structure-activity relationship of endothelin receptor antagonists and guide potential modifications to enhance the target compound's biological profile.
Compound Description: Ia is a conformational isomer characterized by chain-chain interactions involving phosphono and phosphonate groups, significantly influencing its crystal packing. []
Relevance: Ia shares a key structural feature with 4-{[amino]methyl}-N-pyridin-3-ylbenzamide: a pyridin-3-yl)amino]methyl moiety. Exploring the conformational preferences and potential for hydrogen bonding in both compounds, particularly around this shared moiety, could provide valuable structural insights.
Compound Description: Ib, another conformational isomer, forms highly corrugated monolayers in its crystal structure due to specific hydrogen-bonding patterns. []
Relevance: Similar to Ia, Ib's structural relevance to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide lies in the shared pyridin-3-yl)amino]methyl fragment. Comparing the crystal packing and intermolecular interactions of both compounds could offer insights into the influence of conformational changes and substituent variations on their solid-state properties.
Compound Description: II features a flat bilayer arrangement in its crystal structure, facilitated by N—H···O hydrogen bonds and C—H···O interactions. []
Relevance: The presence of a (2-chloropyridin-3-yl)amino]methyl group in II makes it structurally analogous to 4-{[amino]methyl}-N-pyridin-3-ylbenzamide. Comparing their structural features, particularly the influence of the chlorine atom on the pyridine ring and the overall conformation, could help understand their respective structure-activity relationships.
Compound Description: III exhibits a ribbon-like crystal structure, stabilized by N—H···O interactions, cation-mediated contacts, and π-π interactions between aromatic rings. []
Relevance: Both III and 4-{[amino]methyl}-N-pyridin-3-ylbenzamide incorporate a (chloropyridin-3-yl)amino]methyl moiety, although with different substitution patterns on the pyridine ring. Investigating whether these structural variations lead to significant differences in their crystal packing, hydrogen-bonding networks, and overall solid-state properties could be informative.
Compound Description: PF-04958242 acts as a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiator. [] Its development involved structure-based drug design to optimize interactions with the human GluA2 ligand-binding domain. []
Relevance: While structurally distinct from 4-{[amino]methyl}-N-pyridin-3-ylbenzamide, PF-04958242 shares a common feature: the presence of a substituted aromatic ring linked to a sulfonamide group. Investigating whether modifications to the target compound could introduce similar receptor-binding interactions observed with PF-04958242 might reveal new pharmacological properties.
Compound Description: BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [] Its development focused on optimizing activity, selectivity, efficacy, pharmacokinetics, and overall drug-likeness. []
Relevance: The core structure of BMS-767778, containing a bicyclic heterocycle with a substituted phenyl ring, exhibits some resemblance to the aromatic and heterocyclic features present in 4-{[amino]methyl}-N-pyridin-3-ylbenzamide. Exploring whether these structural similarities translate into any shared biological activities, particularly regarding DPP-4 inhibition, could be an area for further investigation.
This list of related compounds provides a starting point for a comprehensive analysis of the structural diversity and potential biological activities associated with variations on the 4-{[amino]methyl}-N-pyridin-3-ylbenzamide scaffold. By systematically exploring these structural motifs and their associated biological profiles, researchers can gain valuable insights into the structure-activity relationships governing this class of compounds and potentially identify promising lead candidates for drug discovery efforts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.